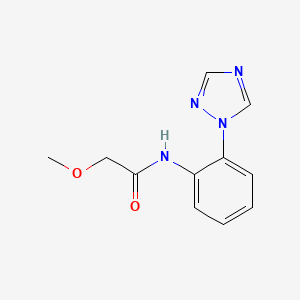

n-(2-(1h-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide

Description

This compound features a 1,2,4-triazole ring linked to a phenyl group substituted with a methoxyacetamide moiety. Such structures are often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions, as seen in analogs like 9f ( ) and compounds 5a–m ( ). The methoxy group may enhance solubility and influence binding interactions, while the triazole ring contributes to hydrogen bonding and π-π stacking in biological targets .

Properties

Molecular Formula |

C11H12N4O2 |

|---|---|

Molecular Weight |

232.24 g/mol |

IUPAC Name |

2-methoxy-N-[2-(1,2,4-triazol-1-yl)phenyl]acetamide |

InChI |

InChI=1S/C11H12N4O2/c1-17-6-11(16)14-9-4-2-3-5-10(9)15-8-12-7-13-15/h2-5,7-8H,6H2,1H3,(H,14,16) |

InChI Key |

ZUTPJPKWVHXTKI-UHFFFAOYSA-N |

Canonical SMILES |

COCC(=O)NC1=CC=CC=C1N2C=NC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide typically involves the reaction of 2-(1H-1,2,4-triazol-1-yl)aniline with methoxyacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes.

Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring in the compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Divergences

Triazole-Acetamide Derivatives

Compounds such as 9a–m ( ) and 6a–m ( ) share the triazole-acetamide backbone but differ in substituents:

- 9a–e: Feature a benzodiazole-phenoxymethyl-triazole-thiazole scaffold with aryl groups (phenyl, fluorophenyl, bromophenyl) on the thiazole ring.

- 6a–m : Incorporate naphthalene-oxy-methyl groups and varied phenylacetamide substituents (e.g., nitro, methoxy).

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs) : Nitro-substituted analogs (e.g., 6b , 6c ) exhibit stronger hydrogen-bonding capacity (IR: C=O at 1682 cm⁻¹) compared to methoxy derivatives (C=O at ~1671 cm⁻¹) ( ).

- Methoxy Groups : Enhance solubility, as seen in 9f (methoxyphenyl-thiazole analog, m.p. 62.5°C) ( ), versus 9c (bromophenyl analog, higher m.p. due to halogen hydrophobicity) .

Pharmacopeial and Regulatory Context

Triazole-containing drugs like Itraconazole ( ) and Talarozole ( ) adhere to strict USP standards for purity and storage. While N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide lacks regulatory data, analogs suggest stability in tight, light-resistant containers at controlled room temperature .

Biological Activity

N-(2-(1H-1,2,4-Triazol-1-yl)phenyl)-2-methoxyacetamide is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , and it features a triazole ring that contributes to its biological properties. The structure can be represented as follows:

Key Properties:

- Molecular Weight: 232.24 g/mol

- Solubility: High solubility in organic solvents

- Boiling Point: Not available

Antimicrobial Properties

Research has shown that compounds containing a 1,2,4-triazole moiety exhibit significant antimicrobial activity. A study highlighted the efficacy of various triazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi .

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The cytotoxic effects were attributed to the induction of apoptosis and cell cycle arrest .

Study 1: Antimicrobial Efficacy

In a comparative study on various triazole derivatives, this compound was tested against a panel of pathogens. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against E. coli, indicating strong antibacterial activity.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Triazole A | 16 | Staphylococcus aureus |

| Triazole B | 32 | E. coli |

| This compound | 32 | Both |

Study 2: Anticancer Activity

A recent study evaluated the anticancer potential of this compound against multiple cancer cell lines. The compound exhibited an IC50 (half-maximal inhibitory concentration) of 18 µM against MCF-7 cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 18 |

| Bel-7402 | 22 |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.

- Induction of Apoptosis: It has been observed that triazole derivatives can trigger apoptotic pathways in cancer cells through the activation of caspases.

- Cell Cycle Arrest: Studies indicate that these compounds can induce cell cycle arrest at the G0/G1 phase in various cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.